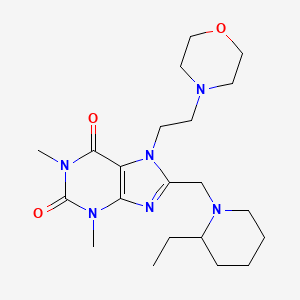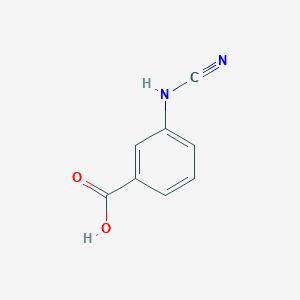
3-(Cyanoamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyanoamino)benzoic acid is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzoic acid, where the amino group is substituted with a cyano group
Mechanism of Action
Target of Action
Similar compounds such as phenolic acids, derivatives of benzoic and cinnamic acids, have been shown to have antibacterial activity against various gram-positive and -negative bacteria . Therefore, it is plausible that 3-(Cyanoamino)benzoic acid may also interact with bacterial cells as its primary targets.
Mode of Action
These could include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with key metabolic pathways .
Biochemical Pathways
Similar compounds have been shown to affect pathways such as arginine and proline metabolism, pyrimidine metabolism, and glutathione metabolism . These pathways play crucial roles in cellular processes such as protein synthesis, nucleotide synthesis, and oxidative stress response, respectively.
Pharmacokinetics
Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that this compound may have similar ADME properties, which could impact its bioavailability and overall pharmacological effect.
Result of Action
Similar compounds have been shown to cause significant changes in the concentration of identified metabolites in bacterial cells . This suggests that this compound may also induce significant metabolic alterations in its target cells, potentially leading to growth inhibition or cell death.
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can have antibacterial activity against various Gram-positive and -negative bacteria
Cellular Effects
Benzoic acid and its derivatives have been shown to have significant effects on bacterial cells, including Escherichia coli . These compounds can cause significant changes in the concentration of various metabolites within the cell .
Molecular Mechanism
Benzoic acid and its derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
3-(Cyanoamino)benzoic acid may be involved in cyanoamino acid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanoamino)benzoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of nitrile metabolizing enzymes such as aldoxime dehydratase, hydroxynitrile lyase, nitrilase, nitrile hydratase, and amidase . These enzymes catalyze the formation of nitriles from aldoximes or the transformation of aldehydes and hydrogen cyanide to cyanohydrins, which can then be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(Cyanoamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amino group.
Substitution: The compound can participate in substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Cyanoamino)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-hydroxybutyric acid: An intermediate for the synthesis of pharmaceuticals such as Lipitor.
o-Chloromandelic acid: Used in the synthesis of various biologically active compounds.
Trans-cinnamic acid derivatives: Known for their antibacterial activity.
Uniqueness
3-(Cyanoamino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
3-(cyanoamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-10-7-3-1-2-6(4-7)8(11)12/h1-4,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPROJFJRZCMMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000095.png)
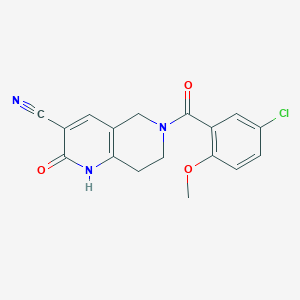
![(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B3000097.png)
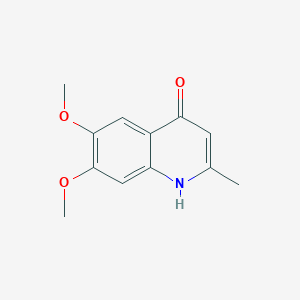
![ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate](/img/structure/B3000099.png)
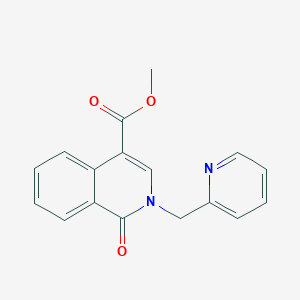

![4-methoxy-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3000105.png)
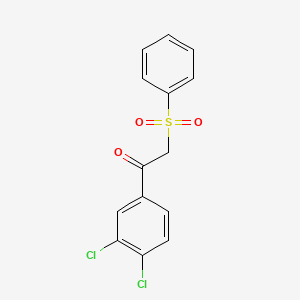
![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)pentan-1-one](/img/structure/B3000114.png)
![2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B3000115.png)
![2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B3000116.png)

